molecular formula C9H9F3N2O B1528265 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile CAS No. 1022901-66-1

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile

Cat. No. B1528265
M. Wt: 218.18 g/mol
InChI Key: QEBYTZVFLQLFRY-HJIKTHEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile, commonly known as 5-DMA-2-TFA, is a highly versatile chemical compound with a wide range of applications in scientific research. Its structure consists of a dimethylamino group, an acetyl group, and a penta-2,4-dienenitrile group, making it a valuable tool for a variety of experiments. This compound is widely used in the fields of organic chemistry, biochemistry, and pharmacology due to its unique properties.

Scientific Research Applications

Colorimetric Sensors for Volatile Acids and Organic Amine Gases

Large π-conjugated α-cyanostilbene derivatives, including compounds related to 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile, have been designed and synthesized for use as colorimetric sensors. These sensors exhibit sensitive detection capabilities toward volatile acids and organic amines, making them promising for environmental monitoring and chemical analysis (Cao et al., 2020).

Excited State Charge Transfer and Dual Emission

Research has been conducted on the excited state intramolecular charge transfer process in donor–chromophore–acceptor systems involving derivatives of this compound. The study showcases the dual fluorescence emissions from locally excited and charge transfer states in polar solvents, contributing to advancements in optical materials and sensors (Jana et al., 2011).

Solvatochromic Behavior and Molecular Structure

Derivatives of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile have been analyzed for their solvatochromic behavior and molecular structure. These studies provide insights into the electronic properties and potential applications of these compounds in photonic devices and as molecular probes (Bogdanov et al., 2019).

Asymmetric Organocatalysis

The compound has been explored as a precursor in asymmetric organocatalysis, leading to the development of enantiomerically enriched products. This research opens new pathways for the synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science (Harmata et al., 2003).

properties

IUPAC Name

(2E,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3/b5-3+,7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYTZVFLQLFRY-HJIKTHEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=C(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C(\C#N)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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